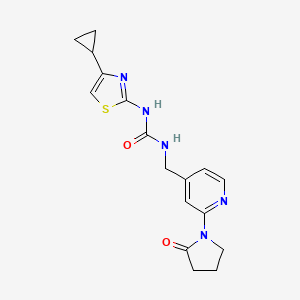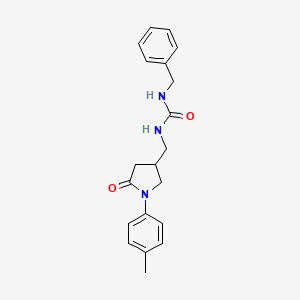
1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Supramolecular Complex Formation
1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea may be involved in forming highly stable supramolecular complexes. This is similar to the use of 2,6-bis(2-benzimidazolyl)pyridine as a receptor, which forms hydrogen-bonded adducts with high binding affinity. Such complexes are characterized by spectroscopy and X-ray diffraction analysis, indicating their potential for chemical and biological recognition (Chetia & Iyer, 2006).
Association with NMR and Quantum Chemical Studies
The compound may exhibit associative behavior with other molecules, akin to N-(pyridin-2-yl),N'-substituted ureas. These associations can be studied through (1)H NMR spectroscopic titrations and quantum chemical calculations, revealing insights into hydrogen bonding and complex formation processes (Ośmiałowski et al., 2013).
Potential Role in Orexin Receptor Mechanisms
This compound might play a role in orexin receptor mechanisms, similar to other selective antagonists studied for their effects on binge eating and compulsive food consumption. Such research can provide new insights into the treatment of eating disorders (Piccoli et al., 2012).
Reactions with N-Amino-Pyrimidine Derivatives
1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea could potentially undergo reactions similar to cyclic oxalyl compounds, leading to the formation of new compounds through a process of cyclization or diazotation. These reactions might provide new pathways for the synthesis of novel compounds (Altural & Kollenz, 1990).
Enzyme Inhibition and Anticancer Activity
The compound may show properties similar to other urea derivatives, which have been studied for their enzyme inhibition and anticancer activities. These properties can be characterized using various spectroscopic techniques (Mustafa et al., 2014).
Catalytic Arylation in Synthesis
It may also play a role in catalytic arylation, similar to 1-N-benzyl-5-iodo(or bromo)uracil. This process is important for the synthesis of uracil analogues used in RNA and DNA probes, indicating potential applications in biochemistry and molecular biology (Liang et al., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzyl-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-15-7-9-18(10-8-15)23-14-17(11-19(23)24)13-22-20(25)21-12-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLZRTRMHVQHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

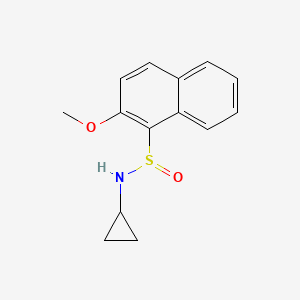
![[(1-Aminopropan-2-yl)sulfanyl]benzene](/img/structure/B2682896.png)
![5-(Trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B2682897.png)
![1,1-Dimethyl-3-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]urea](/img/structure/B2682899.png)
![4-{[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoic acid](/img/no-structure.png)
![Methyl 5-(((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2682903.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2682904.png)
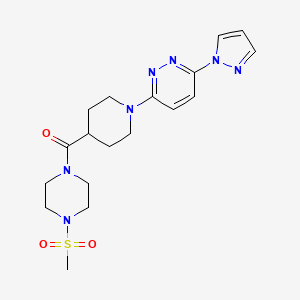
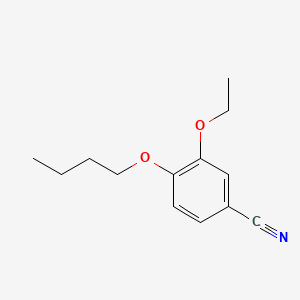
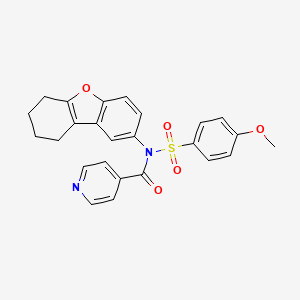
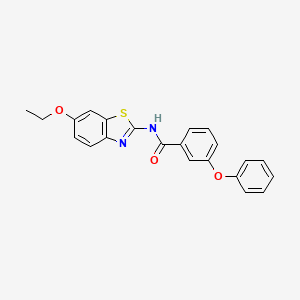
![1-[2-(1H-indol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide](/img/structure/B2682912.png)
